

MBM-17S: Application Notes and Protocols for In Vivo Animal Models

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Compound of Interest

Compound Name: MBM-17S

Cat. No.: B15608883

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical applications and protocols for the investigational compound **MBM-17S** in in vivo animal models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, mechanism of action, and safety profile of **MBM-17S**.

Introduction

MBM-17S is a novel small molecule inhibitor with demonstrated anti-cancer activity in various preclinical models.^{[1][2][3]} Its primary mechanism of action is the inhibition of NIMA-related kinase 2 (Nek2), a key regulator of cell cycle progression, particularly during mitosis.^[1] By targeting Nek2, **MBM-17S** induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells.^{[1][2]} Preclinical studies have shown that **MBM-17S** can significantly suppress tumor growth in vivo, making it a promising candidate for further development.^{[1][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro preclinical studies of **MBM-17S**.

Table 1: In Vivo Efficacy of MBM-17S in Xenograft Mouse Models

Cancer Type	Cell Line	Animal Model	Dosage	Administration Route	Treatment Schedule	Tumor Volume Reduction (%)	Reference
Colorectal Cancer	Not Specified	Nude mice	20 mg/kg	Intraperitoneal (i.p.)	Twice a day for 21 days	Significant tumor growth suppression	[1]
Breast Cancer	MCF-7	Not Specified	10 mg/kg	Not Specified	Not Specified	35	[3]
Breast Cancer	MCF-7	Not Specified	25 mg/kg	Not Specified	Not Specified	58	[3]
Breast Cancer	MCF-7	Not Specified	50 mg/kg	Not Specified	Not Specified	72	[3]
Non-Small Cell Lung Cancer	H1975 (L858R, T790M)	Athymic nude mice	25 mg/kg	Oral	Once daily	Superior to competitor compound	[4]

Table 2: In Vitro Efficacy of MBM-17S Across Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Reference
Breast Cancer	MCF-7	5.2	[3]
Lung Cancer	A549	8.1	[3]
Colon Cancer	HCT116	6.5	[3]
Cervical Cancer	HeLa	7.3	[3]

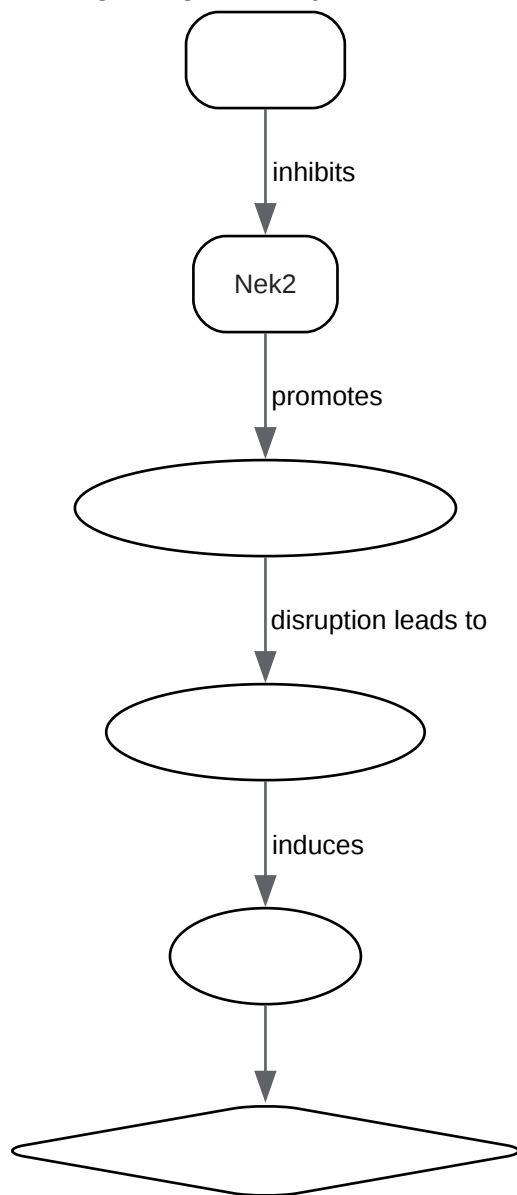
Table 3: Preliminary Safety and Pharmacokinetic Profile of MBM-17S in Rodents

Parameter	Value	Animal Model	Dosage	Administration Route	Reference
Safety					
Acute Toxicity (NOAEL)	100 mg/kg/day	Rodents	Not Specified	Not Specified	[3]
Sub-chronic Toxicity	Mild and reversible elevation in liver enzymes at 50 mg/kg/day	Rodents	50 mg/kg/day	Not Specified	[3]
Pharmacokinetics					
Clearance (CL)	42.4 mL/min/kg	Mice	1.0 mg/kg	Intravenous (i.v.)	[1]
Volume of Distribution (Vss)	4.06 L/kg	Mice	1.0 mg/kg	Intravenous (i.v.)	[1]
Half-life (T1/2)	Not Specified	Mice	1.0 mg/kg	Intravenous (i.v.)	[1]

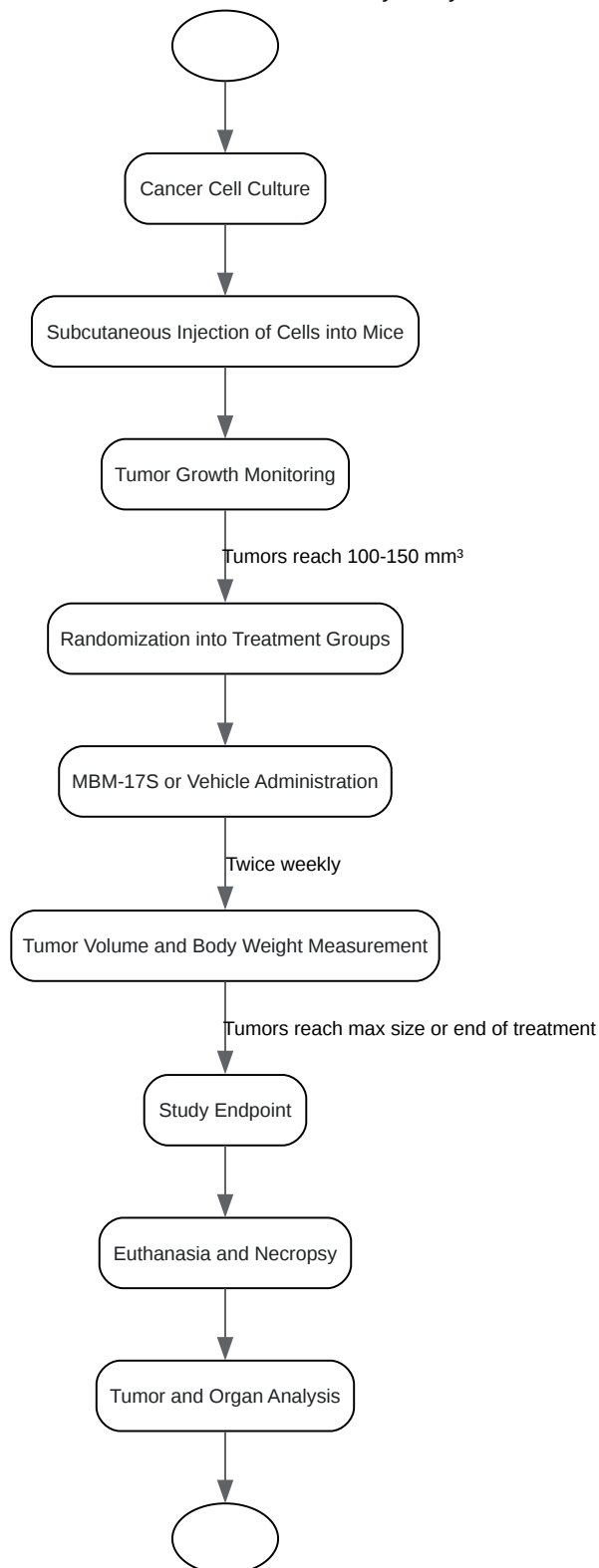
Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of MBM-17S

Proposed Signaling Pathway of MBM-17S Action



General Workflow for In Vivo Efficacy Study of MBM-17S

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